

# OD36 Hydrochloride: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *OD36 hydrochloride*

Cat. No.: *B10814303*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**OD36 hydrochloride** is a potent, macrocyclic dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This document provides a comprehensive overview of the currently available nonclinical pharmacodynamic data and discusses the known experimental protocols. While detailed pharmacokinetic parameters for **OD36 hydrochloride** are not publicly available, this guide addresses general pharmacokinetic considerations for macrocyclic kinase inhibitors. **OD36 hydrochloride** has demonstrated significant potential in modulating inflammatory responses and aberrant bone morphogenetic protein (BMP) signaling, positioning it as a compound of interest for further investigation in related pathologies.

## Introduction

**OD36 hydrochloride** is a synthetic, macrocyclic small molecule that has emerged as a high-affinity ligand for the ATP-binding pocket of RIPK2 and ALK2. Its dual inhibitory activity suggests therapeutic potential in a range of inflammatory diseases and disorders characterized by dysregulated ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP). This technical guide synthesizes the available preclinical data to provide a detailed understanding of its mechanism of action, biological effects, and the methodologies used in its initial characterization.

## Pharmacodynamics

The pharmacodynamics of **OD36 hydrochloride** are characterized by its potent inhibition of key kinases involved in inflammation and bone morphogenesis.

## Mechanism of Action

**OD36 hydrochloride** functions as a competitive inhibitor at the ATP-binding site of its target kinases. By occupying this pocket, it prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades initiated by these enzymes.

### Signaling Pathway of **OD36 Hydrochloride** Inhibition



[Click to download full resolution via product page](#)

Caption: Inhibition of RIPK2 and ALK2 signaling pathways by **OD36 hydrochloride**.

## Potency and Selectivity

**OD36 hydrochloride** exhibits nanomolar potency against its primary targets. The available data on its inhibitory activity and binding affinity are summarized in the table below.

| Target              | Parameter | Value  | Reference                                                                                           |
|---------------------|-----------|--------|-----------------------------------------------------------------------------------------------------|
| RIPK2               | IC50      | 5.3 nM | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| ALK2                | KD        | 37 nM  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>                                         |
| IC50                |           | 47 nM  | <a href="#">[2]</a>                                                                                 |
| ALK2 (R206H mutant) | IC50      | 22 nM  | <a href="#">[2]</a>                                                                                 |
| ALK1                | KD        | 90 nM  | <a href="#">[2]</a>                                                                                 |

## In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the biological effects of **OD36 hydrochloride** in both cellular and animal models.

- Inhibition of BMP Signaling: In KS483 cells, OD36 (0.1-1  $\mu$ M) effectively inhibited Bone Morphogenetic Protein 6 (BMP-6)-induced phosphorylation of Smad1/5.[\[2\]](#) Furthermore, preincubation with OD36 (0.5  $\mu$ M) in endothelial colony-forming cells from FOP patients completely blocked Activin A-induced Smad1/5 activation and the expression of target genes ID-1 and ID-3.[\[1\]](#)[\[5\]](#)
- Anti-inflammatory Effects: In an in vivo mouse model of acute peritonitis induced by muramyl dipeptide (MDP), a single intraperitoneal dose of OD36 (6.25 mg/kg) significantly reduced the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to the peritoneum.[\[1\]](#) This was accompanied by a decrease in the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.[\[1\]](#)

## Pharmacokinetics

Detailed pharmacokinetic data for **OD36 hydrochloride**, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain. The following section provides a general overview of the pharmacokinetic considerations for macrocyclic kinase inhibitors.

## General Considerations for Macrocyclic Kinase Inhibitors

Macrocyclic structures are often employed in kinase inhibitor design to enhance potency and selectivity by pre-organizing the molecule into a bioactive conformation. However, their pharmacokinetic properties can be variable.

- Absorption and Bioavailability: Oral bioavailability can be a challenge for macrocycles due to their often larger size and potential for poor solubility and permeability. Formulation strategies are often critical to achieve adequate oral exposure.
- Distribution: The volume of distribution can be influenced by the physicochemical properties of the macrocycle, such as lipophilicity and plasma protein binding.
- Metabolism: Hepatic metabolism is a common clearance pathway for kinase inhibitors. The macrocyclic scaffold can sometimes shield parts of the molecule from metabolic enzymes, potentially leading to lower clearance and a longer half-life.
- Excretion: The routes of excretion (renal and/or fecal) will depend on the properties of the parent drug and its metabolites.

Further studies are required to elucidate the specific pharmacokinetic profile of **OD36 hydrochloride**.

## Experimental Protocols

### In Vivo MDP-Induced Peritonitis Model

The following protocol was used to assess the in vivo anti-inflammatory activity of **OD36 hydrochloride**.

Experimental Workflow for In Vivo Peritonitis Model



[Click to download full resolution via product page](#)

Caption: Workflow of the MDP-induced acute peritonitis mouse model.

## Methodology:

- Animal Model: The study utilized a mouse model of acute peritonitis.
- Drug Administration: Mice were administered either a vehicle control or **OD36 hydrochloride** at a dose of 6.25 mg/kg via intraperitoneal (i.p.) injection.[1]
- Induction of Peritonitis: Thirty minutes after drug administration, peritonitis was induced by an i.p. injection of 150 µg of muramyl dipeptide (MDP).[1]
- Sample Collection: Four hours after MDP administration, the mice were euthanized, and a peritoneal lavage was performed to collect the cellular infiltrate.[1]
- Analysis: The collected cells were analyzed to determine the differential counts of white blood cells (WBCs), including neutrophils and lymphocytes. RNA was also extracted from the infiltrating cells for quantitative real-time polymerase chain reaction (qRT-PCR) analysis to measure the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.[1]

## Conclusion

**OD36 hydrochloride** is a potent dual inhibitor of RIPK2 and ALK2 with demonstrated efficacy in preclinical models of inflammation and diseases driven by aberrant BMP signaling. Its mechanism of action and in vivo effects are well-characterized. However, a significant gap in knowledge exists regarding its pharmacokinetic properties. Future studies elucidating the ADME profile of **OD36 hydrochloride** will be critical for its further development as a potential therapeutic agent. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this promising compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. scienceopen.com [scienceopen.com]
- 4. A review on macrocyclic kinase inhibitors in clinical trials - Int J Pharm Chem Anal [ijpca.org]
- 5. Designed Macrocyclic Kinase Inhibitors | Macrocycles in Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- To cite this document: BenchChem. [OD36 Hydrochloride: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10814303#pharmacokinetics-and-pharmacodynamics-of-od36-hydrochloride]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)